2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide
CAS No.:
Cat. No.: VC15826210
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4O |
|---|---|
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 2-amino-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C9H16N4O/c1-7(2)5-13-6-8(4-11-13)12-9(14)3-10/h4,6-7H,3,5,10H2,1-2H3,(H,12,14) |
| Standard InChI Key | JHAOWSMQNOGBDA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C=N1)NC(=O)CN |
Introduction
Chemical Identity and Structural Features
Molecular Descriptors
The compound’s IUPAC name, 2-amino-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide, reflects its branched isobutyl substituent and acetamide functional group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆N₄O | |
| Molecular Weight | 196.25 g/mol | |
| CAS Registry Number | 1707364-72-4 | |
| SMILES Notation | CC(C)CN1C=C(C=N1)NC(=O)CN | |
| InChIKey | JHAOWSMQNOGBDA-UHFFFAOYSA-N |
The pyrazole ring (positions 1 and 4) is critical for planar rigidity, while the isobutyl group enhances lipophilicity, potentially improving membrane permeability. The acetamide moiety offers hydrogen-bonding capabilities, a feature often exploited in enzyme inhibition .
Stereochemical Considerations
No chiral centers are present in the structure, as confirmed by its symmetrical isobutyl substitution and linear acetamide chain . Computational models suggest a low-energy conformation where the pyrazole ring and acetamide group adopt a near-orthogonal orientation, minimizing steric strain.
Synthesis and Manufacturing Processes
Reported Synthetic Routes
While no published protocols directly describe the synthesis of 2-amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide, analogous acetamide derivatives provide methodological insights. A common strategy involves:
-
Pyrazole Functionalization: Introducing the isobutyl group via nucleophilic substitution or alkylation reactions. For example, 1H-pyrazole-4-amine may react with isobutyl bromide under basic conditions to form 1-isobutyl-1H-pyrazol-4-amine .
-
Acetamide Coupling: Reacting the intermediate amine with chloroacetyl chloride, followed by amination to introduce the primary amino group .
A patent detailing the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide highlights the use of potassium carbonate as a base and dichloromethane/water biphasic systems to minimize dimerization . Adapting this protocol could involve substituting 2,2,2-trifluoroethylamine hydrochloride with 1-isobutyl-1H-pyrazol-4-amine.
Critical Process Parameters
-
Temperature Control: Maintaining 0–10°C during acyl chloride reactions prevents exothermic side reactions .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance amine reactivity, while biphasic systems (e.g., CH₂Cl₂/H₂O) improve yield by facilitating intermediate extraction .
-
Purity Optimization: Crystallization in heptane achieves >99% HPLC purity for related acetamides .
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) data for analogous compounds reveal melting points between 120–150°C, suggesting moderate thermal stability . The absence of acidic protons (e.g., phenolic -OH) implies compatibility with high-temperature processing.
Solubility Profile
Predicted logP values (1.2–1.8) indicate moderate lipophilicity, favoring solubility in organic solvents like ethanol or dichloromethane. Aqueous solubility is likely limited (<1 mg/mL at pH 7), necessitating prodrug strategies for biomedical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume